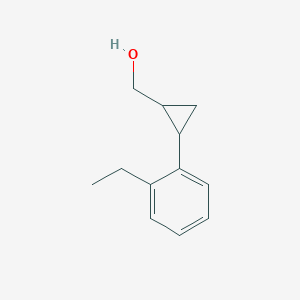

(2-(2-Ethylphenyl)cyclopropyl)methanol

Description

Significance of Substituted Cyclopropylmethanol (B32771) Systems in Modern Organic Chemistry

Substituted cyclopropylmethanol systems are highly valued in contemporary organic synthesis. The cyclopropane (B1198618) ring, a three-membered carbocycle, imparts significant ring strain, which can be strategically harnessed for various chemical transformations. This inherent strain energy makes the cyclopropane ring susceptible to ring-opening reactions, providing access to a diverse range of acyclic structures that might be challenging to synthesize through other methods.

The hydroxymethyl group in cyclopropylmethanols serves as a versatile functional handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, and halides, thus allowing for further molecular elaboration. The combination of the reactive cyclopropane ring and the functionalizable methanol (B129727) moiety makes these systems powerful intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural products. For instance, the cyclopropyl (B3062369) group can influence the biological activity of a molecule by introducing conformational rigidity or by acting as a bioisostere for other chemical groups.

Contextualization of (2-(2-Ethylphenyl)cyclopropyl)methanol within Cyclopropane Derivative Research

Research into cyclopropane derivatives is a vibrant and ever-expanding field. These compounds are found in numerous natural products and biologically active molecules, exhibiting a wide array of activities, including enzyme inhibition, as well as insecticidal, antimicrobial, and antitumor properties. researchgate.net The introduction of an aryl group, such as the 2-ethylphenyl substituent in the title compound, can significantly modulate the electronic and steric properties of the cyclopropane ring.

The 2-ethylphenyl group can influence the reactivity of the cyclopropylmethanol system in several ways. Electronically, the phenyl ring can stabilize adjacent carbocations that may form during ring-opening reactions. Sterically, the ortho-ethyl group can direct the stereochemical outcome of reactions at the benzylic position or on the cyclopropane ring itself. The study of such substituted systems helps in understanding the transmission of electronic effects through the cyclopropane ring, a topic of fundamental interest in physical organic chemistry.

Overview of Current Research Directions and Gaps Pertaining to the Compound

While the broader class of cyclopropane derivatives is extensively studied, specific research on this compound appears to be limited in the publicly available scientific literature. Much of the current research on related compounds focuses on:

Novel Synthetic Methodologies: Developing new and efficient ways to synthesize substituted cyclopropanes, including asymmetric methods to control stereochemistry. iastate.edu

Catalytic Applications: Utilizing transition metal catalysts to mediate cyclopropanation reactions and subsequent transformations of the cyclopropane ring.

Medicinal Chemistry: Incorporating the cyclopropane motif into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.

Reaction Mechanisms: Investigating the mechanisms of ring-opening and rearrangement reactions of cyclopropyl-containing intermediates.

A significant research gap exists for this compound itself. There is a lack of published data concerning its specific synthesis, spectroscopic characterization, and evaluation of its biological activity. Future research could focus on:

Efficient Synthesis: Developing a stereoselective synthesis for the different isomers of this compound. Plausible synthetic routes could involve the Simmons-Smith cyclopropanation of 2-ethyl-cinnamyl alcohol or the Corey-Chaykovsky reaction.

Reactivity Studies: Exploring the reactivity of the compound under various conditions (e.g., acidic, basic, oxidative, reductive) to understand the influence of the 2-ethylphenyl group on the stability and reaction pathways of the cyclopropylmethanol core.

Biological Screening: Evaluating the compound for potential biological activities, drawing inspiration from the known activities of other 2-arylcyclopropane derivatives.

Structure

3D Structure

Properties

IUPAC Name |

[2-(2-ethylphenyl)cyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-9-5-3-4-6-11(9)12-7-10(12)8-13/h3-6,10,12-13H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGYBHDTLVSYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2CC2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 2 2 Ethylphenyl Cyclopropyl Methanol Derivatives

Rearrangement Reactions Involving the Cyclopropylmethanol (B32771) Core

The cyclopropylmethanol moiety is a well-known substrate for a range of rearrangement reactions, primarily driven by the release of ring strain inherent in the three-membered ring. These transformations are typically initiated by the formation of a carbocation at the methylene (B1212753) position adjacent to the cyclopropane (B1198618) ring.

The cyclopropylcarbinyl cation, generated from (2-(2-Ethylphenyl)cyclopropyl)methanol under acidic conditions, is a non-classical carbocation that can readily undergo rearrangement to the more stable homoallylic cation. This rearrangement involves the cleavage of a C-C bond within the cyclopropane ring, leading to the formation of a double bond and an expansion of the carbon skeleton. The presence of the 2-ethylphenyl group can influence the stability of the carbocation intermediates and thus affect the reaction pathway and product distribution. For instance, thermal, uncatalyzed cyclopropylcarbinyl rearrangements have been shown to yield homoallylic alcohols in good to very high yields when conducted in refluxing aqueous dioxane.

In substituted cyclopropylmethyl systems, the nature and position of the substituents play a crucial role in directing the course of cationic rearrangements. The 2-ethylphenyl substituent on the cyclopropane ring can stabilize the partial positive charge that develops during the rearrangement through resonance. This stabilization can facilitate the ring-opening process. Depending on the reaction conditions and the specific substitution pattern, a variety of rearranged products can be formed. These rearrangements often proceed through a complex series of intermediates, and the final product is determined by the relative stabilities of these intermediates and the transition states connecting them.

Beyond the classic cyclopropylcarbinyl-homoallylic rearrangement, cyclopropylmethanols can undergo other types of ring-opening reactions. These can be initiated by various reagents and proceed through different mechanistic pathways, including those involving radical intermediates. For example, oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives are known to produce a variety of complex molecules. In the context of this compound, such reactions could potentially lead to the formation of functionalized aromatic compounds. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the other reagents present.

Oxidative Transformations of the Primary Alcohol

The primary alcohol group in this compound can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. The choice of oxidant and reaction conditions determines the extent of the oxidation.

| Oxidizing Agent | Product | Notes |

| Pyridinium chlorochromate (PCC) | (2-(2-Ethylphenyl)cyclopropyl)carbaldehyde | Mild oxidant, typically stops at the aldehyde stage. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | (2-(2-Ethylphenyl)cyclopropyl)carbaldehyde | Mild conditions, suitable for sensitive substrates. |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | (2-(2-Ethylphenyl)cyclopropyl)carboxylic acid | Strong oxidant, typically oxidizes primary alcohols to carboxylic acids. |

| Potassium permanganate (B83412) (KMnO₄) | (2-(2-Ethylphenyl)cyclopropyl)carboxylic acid | Strong oxidant, can lead to over-oxidation if not controlled. |

The resulting (2-(2-Ethylphenyl)cyclopropyl)carbaldehyde and (2-(2-Ethylphenyl)cyclopropyl)carboxylic acid are valuable synthetic intermediates that can be used in a variety of subsequent transformations.

Reductive Manipulations of the Cyclopropylmethanol Framework

Reductive manipulations of the this compound framework can target either the primary alcohol or the cyclopropane ring itself. The reduction of the alcohol group is less common as it is already in a reduced state. However, the cyclopropane ring can undergo reductive ring-opening, also known as hydrogenolysis. This reaction is typically promoted by transition metal catalysts, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The regioselectivity of the ring opening is influenced by the substituents on the cyclopropane ring. In the case of this compound, the C-C bond most likely to be cleaved is the one between the carbon bearing the aryl group and the unsubstituted carbon, due to the electronic effects of the aryl substituent.

| Reaction Condition | Product |

| H₂, Pd/C | Mixture of 1-ethyl-2-(3-hydroxypropyl)benzene and 1-ethyl-2-(2-methyl-2-hydroxyethyl)benzene |

| Zn-AcOH | 1-ethyl-2-(3-hydroxypropyl)benzene |

Nucleophilic Substitution Reactions at the Hydroxymethyl Position

The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. These reactions allow for the introduction of a wide variety of functional groups at the methylene position. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. Given the primary nature of the alcohol, an S(_N)2 mechanism is generally favored, which would proceed with inversion of stereochemistry if the starting material were chiral. However, the proximity of the cyclopropyl (B3062369) group can lead to competing rearrangement reactions, especially under conditions that favor carbocation formation (S(_N)1).

| Reagent | Product | Mechanism |

| SOCl₂ | (2-(2-Ethylphenyl)cyclopropyl)methyl chloride | S(_N)i or S(_N)2 |

| PBr₃ | (2-(2-Ethylphenyl)cyclopropyl)methyl bromide | S(_N)2 |

| TsCl, pyridine | (2-(2-Ethylphenyl)cyclopropyl)methyl tosylate | - |

| HBr (aq) | (2-(2-Ethylphenyl)cyclopropyl)methyl bromide | S(_N)1/S(_N)2 |

These substitution reactions provide a versatile means of elaborating the structure of this compound, opening up avenues for the synthesis of a wide range of derivatives.

Metal-Catalyzed Transformations and Cross-Coupling Reactions of Cyclopropylmethanol Derivatives

The strained three-membered ring of cyclopropylmethanol derivatives, coupled with the activating nature of the hydroxymethyl group and the aryl substituent, makes them versatile substrates for a variety of metal-catalyzed transformations. These reactions often proceed via ring-opening or functionalization of the C-C bonds of the cyclopropane ring, providing access to more complex molecular architectures. Transition metals, particularly palladium, play a pivotal role in catalyzing these transformations, which include cross-coupling reactions, cycloadditions, and rearrangements. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Hiyama, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net While direct cross-coupling of the cyclopropylmethanol moiety can be challenging, derivatives of arylcyclopropanes are readily employed. For instance, the Suzuki-Miyaura cross-coupling has been successfully used to synthesize cyclopropylthiophenes from bromothiophenes and cyclopropylboronic acids, demonstrating the utility of palladium catalysis in constructing aryl-cyclopropane linkages. nih.gov This methodology often utilizes a palladium(II) acetate (B1210297) catalyst in conjunction with a phosphine (B1218219) ligand like SPhos. nih.gov

Metal-catalyzed cycloaddition reactions represent another important class of transformations for cyclopropane derivatives. These reactions leverage the strain of the cyclopropyl ring to participate in ring-expansion processes. For example, nickel, rhodium, and ruthenium complexes can catalyze the [2+2] cycloaddition of cyclopropanes with alkynes or alkenes to furnish cyclobutene (B1205218) and cyclobutane (B1203170) derivatives. researchgate.net Mechanistically, these reactions can proceed through the formation of a metallacyclopentane intermediate followed by reductive elimination. researchgate.net

The reactivity of cyclopropyl ketones, which can be derived from cyclopropylmethanols via oxidation, has been extensively studied. These donor-acceptor cyclopropanes are highly reactive towards various partners. nih.gov For example, nickel(0) complexes catalyze the [3+2] cycloaddition of simple cyclopropyl ketones with olefins, providing a pathway to substituted cyclopentanes. nih.gov

Table 1: Examples of Metal-Catalyzed Reactions of Cyclopropane Derivatives

| Reaction Type | Catalyst/Reagents | Substrate Class | Product Class | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | Bromothiophenes, Cyclopropylboronic acid | Cyclopropylthiophenes | nih.gov |

| [2+2] Cycloaddition | Ni(PPh₃)₂Cl₂, PPh₃, Zn | Azabenzonorbornadiene, Alkynes | exo-Cyclobutene derivatives | researchgate.net |

| [3+2] Cycloaddition | Ni(0) complexes | Aryl cyclopropyl ketones, Olefins | Substituted cyclopentanes | nih.gov |

| Dehydroxylative C-H Alkylation | TsOH | Alcohols, Phenols | para-Alkylated phenols | nih.gov |

Photochemical Reactivity and Radical-Mediated Pathways

The photochemical behavior of cyclopropylmethanol derivatives, particularly those bearing an aryl group, opens up unique radical-mediated reaction pathways. The interaction of the aryl chromophore with light can initiate processes that lead to the formation of radical intermediates, which subsequently undergo transformations involving the cyclopropane ring.

A prominent example is the visible-light-mediated [3+2] cycloaddition of aryl cyclopropyl ketones with olefins. nih.gov This reaction is initiated by the one-electron reduction of the aryl ketone moiety by a photocatalyst, typically a ruthenium(II) polypyridyl complex like Ru(bpy)₃²⁺. Upon irradiation with visible light, the excited photocatalyst reduces the cyclopropyl ketone to a radical anion, also known as a cyclopropyl ketyl radical. nih.gov

This key radical anion intermediate undergoes rapid ring opening, driven by the release of the inherent strain energy of the three-membered ring. The ring cleavage results in the formation of a distonic radical anion, a 1,3-biradical equivalent. This intermediate then adds to an olefin acceptor to form a five-membered ring, ultimately yielding a highly substituted cyclopentane (B165970) derivative after a final reduction and protonation step. nih.gov This photocatalytic strategy is notable for its use of mild conditions (visible light, room temperature) and its ability to engage simple, unactivated cyclopropyl ketones that are often unreactive under other conditions. nih.gov

The success of these reactions can depend on the electronic properties of the aryl group. Ketones with electron-withdrawing groups on the aryl ring are often better substrates for the initial reduction step. A variety of olefins, including enones and styrenes, can participate as coupling partners in these cycloadditions. nih.gov

Table 2: Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones

| Photocatalytic System | Substrate 1 | Substrate 2 | Product Type | Mechanism Highlights | Reference |

| Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | Aryl Cyclopropyl Ketone | Olefin (e.g., enone, styrene) | Substituted Cyclopentane | 1. One-electron reduction to cyclopropyl ketyl radical. 2. Radical-mediated ring opening. 3. Addition to olefin and cyclization. | nih.gov |

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure and stereochemistry. For cyclopropane-containing compounds, ¹H and ¹³C NMR are particularly powerful for assigning the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring, discerning between cis and trans isomers.

The stereochemical assignment of 2-substituted cyclopropylmethanols is primarily based on the coupling constants (J-values) between the cyclopropyl (B3062369) protons and the distinct chemical shifts for the protons and carbons in the different isomeric forms. Generally, the coupling constant between cis protons on a cyclopropane ring is larger than the coupling constant between trans protons.

In the case of 2-arylcyclopropane derivatives, the protons on the cyclopropane ring (H-1, H-2, and H-3) and the methylene (B1212753) protons of the hydroxymethyl group (CH₂OH) provide crucial stereochemical information. For a compound like (2-(2-Ethylphenyl)cyclopropyl)methanol, two diastereomers are possible: a cis isomer and a trans isomer.

Expected ¹H NMR Spectral Data for Isomers of (2-Arylcyclopropyl)methanol Derivatives:

| Proton | Expected Chemical Shift (ppm) - trans isomer | Expected Chemical Shift (ppm) - cis isomer | Expected Multiplicity & Coupling Constants (Hz) |

| Aromatic (Ar-H) | 7.0 - 7.4 | 7.0 - 7.4 | m |

| Methanol (B129727) (CH₂OH ) | Variable (typically 1.5-2.5) | Variable (typically 1.5-2.5) | br s |

| Methylene (CH₂ OH) | ~3.5 - 3.7 | ~3.6 - 3.8 | m |

| Cyclopropyl (CH -Ar) | ~1.8 - 2.0 | ~2.1 - 2.3 | m |

| Cyclopropyl (CH -CH₂OH) | ~1.0 - 1.2 | ~1.3 - 1.5 | m |

| Cyclopropyl (ring CH₂ ) | ~0.8 - 1.1 | ~0.9 - 1.2 | m |

This table is illustrative and based on data for analogous 2-arylcyclopropane compounds. Actual values for this compound may vary.

The differentiation between the cis and trans isomers can be further supported by two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can detect through-space proximity of protons. In the cis isomer, a NOE correlation would be expected between the proton on the carbon bearing the aryl group and the protons of the hydroxymethyl group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For this compound, HRMS would be used to confirm its molecular formula of C₁₂H₁₆O. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed to generate ions of the molecule, typically the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The high resolution of the mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

Calculated Exact Masses for this compound:

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M] | C₁₂H₁₆O | 176.12012 |

| [M+H]⁺ | C₁₂H₁₇O⁺ | 177.12793 |

| [M+Na]⁺ | C₁₂H₁₆ONa⁺ | 199.10987 |

The experimentally measured mass from an HRMS analysis would be compared to these calculated values. A mass accuracy of less than 5 ppm is typically expected, providing strong evidence for the proposed elemental composition. For instance, HRMS analysis of a related compound, 3-Oxocyclohex-1-en-1-yl 2-(p-tolyl)cyclopropanecarboxylate, confirmed its molecular formula of C₁₆H₁₆O₃ with high accuracy. rsc.org

Chromatographic Techniques for Purification and Analysis (e.g., Column Chromatography)

Chromatographic techniques are essential for the separation and purification of organic compounds, including the isomers of this compound. Column chromatography is a widely used method for the purification of reaction mixtures and the separation of diastereomers.

The separation of cis and trans isomers of 2-arylcyclopropane derivatives by column chromatography on silica (B1680970) gel is a common practice. rsc.org The choice of eluent system is critical for achieving good separation. A solvent system of increasing polarity, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297), is typically employed. rsc.org

The two diastereomers of this compound would likely have different polarities due to the different spatial arrangements of the polar hydroxymethyl group relative to the bulky ethylphenyl group. This difference in polarity allows for their separation on a polar stationary phase like silica gel. The progress of the separation is monitored by Thin-Layer Chromatography (TLC), and fractions containing the pure isomers are collected.

Illustrative Column Chromatography Parameters for Separation of 2-Arylcyclopropane Isomers:

| Parameter | Description |

| Stationary Phase | Silica gel (typically 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity) |

| Monitoring | Thin-Layer Chromatography (TLC) with visualization under UV light and/or staining |

The separation of isomers can sometimes be challenging, and optimization of the chromatographic conditions, such as the choice of stationary phase and eluent system, may be necessary. Other chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), can also be employed for both analytical and preparative-scale separation of these isomers, often providing higher resolution. mtc-usa.com

Theoretical and Computational Investigations of 2 2 Ethylphenyl Cyclopropyl Methanol and Analogous Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. mdpi.comnih.gov DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between computational cost and accuracy. mdpi.com

For (2-(2-Ethylphenyl)cyclopropyl)methanol, DFT calculations can map the distribution of electron density, identifying electron-rich and electron-poor regions. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can determine electrostatic potential maps, which visualize the charge distribution and are invaluable for understanding how the molecule interacts with other chemical species. For instance, the oxygen atom of the hydroxyl group is expected to be a region of high negative electrostatic potential, making it a prime site for hydrogen bonding.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Conformational Analysis and Energy Landscapes of Substituted Cyclopropylmethanols

The three-dimensional structure of a molecule significantly influences its physical and chemical properties. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, several rotatable bonds contribute to a complex conformational landscape.

Computational methods can systematically explore these conformations by rotating key bonds, such as the C-C bond between the cyclopropane (B1198618) ring and the methanol (B129727) group, and the C-C bond connecting the ethyl group to the phenyl ring. For each generated conformer, its potential energy is calculated. This allows for the construction of a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers.

The analysis would likely reveal that steric hindrance between the bulky ethylphenyl group and the methanol substituent plays a crucial role in determining the most stable conformations. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, with lower-energy conformers being more populated.

| Conformer | Description of Dihedral Angle (Phenyl-Cyclopropyl-Methanol) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| A | Anti-periplanar (180°) | 0.00 (Global Minimum) | ~75% |

| B | Gauche (+60°) | 1.1 | ~12% |

| C | Gauche (-60°) | 1.1 | ~12% |

| D | Syn-periplanar (0°) | 4.5 | <1% |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. mdpi.com For a molecule containing a strained cyclopropane ring, a key reaction pathway to model is the ring-opening reaction. Computational methods can map the entire reaction coordinate from reactants to products, identifying the transition state—the highest energy point along this path. ucsb.edu

The structure and energy of the transition state are critical for understanding the reaction's feasibility and kinetics. ucsb.edue3s-conferences.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By modeling different potential pathways, chemists can predict which reaction is most likely to occur. For instance, the acid-catalyzed ring-opening of this compound could be modeled to determine whether the cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring is more favorable. These calculations would involve locating the transition state structures for each pathway and comparing their activation energies.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Thermodynamic Favorability |

|---|---|---|---|

| Pathway 1 (C1-C2 cleavage) | Formation of a secondary carbocation intermediate. | 25.3 | Less Favorable |

| Pathway 2 (C1-C3 cleavage) | Formation of a primary carbocation intermediate stabilized by the phenyl ring. | 22.1 | More Favorable |

Strain Energy Analysis of the Cyclopropane Ring and its Influence on Reactivity

The cyclopropane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.orglibretexts.org The internal C-C-C bond angles of 60° are a major deviation from the ideal 109.5° for sp³ hybridized carbon atoms, leading to poor orbital overlap and weakened C-C bonds. libretexts.orgmasterorganicchemistry.com This inherent strain is a primary driver of the chemical reactivity of cyclopropane derivatives, as reactions that lead to the opening of the ring release this strain energy. masterorganicchemistry.comresearchgate.net

Computational methods can quantify the strain energy of the cyclopropane ring in this compound. This is typically done by comparing the heat of formation of the molecule with that of a hypothetical, strain-free analogue. The calculated strain energy provides a quantitative measure of the thermodynamic driving force for ring-opening reactions. The presence of substituents, such as the 2-ethylphenyl group, can also influence the strain energy and the reactivity of the ring.

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.6 |

| Cyclobutane (B1203170) | 4 | 26.3 |

| Cyclopentane (B165970) | 5 | 6.2 |

| Cyclohexane | 6 | 0.0 |

Studies on Intermolecular Interactions and Supramolecular Architectures of Derivatives

The way molecules interact with each other governs their macroscopic properties, such as melting point, boiling point, and solubility. Computational studies can model the intermolecular interactions of this compound with high accuracy. nih.gov The molecule possesses a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. It also has a phenyl ring capable of participating in π-π stacking interactions, and aliphatic portions (ethyl and cyclopropyl (B3062369) groups) that contribute to van der Waals forces.

By calculating the interaction energies between pairs or clusters of molecules, it is possible to predict the most stable arrangements. These studies can elucidate how molecules of this compound might self-assemble in the solid state, forming specific supramolecular architectures. For example, computational models might predict the formation of hydrogen-bonded chains or networks, with the bulky ethylphenyl groups arranged to minimize steric repulsion. Understanding these interactions is fundamental for materials science applications and for predicting how the molecule might interact with biological targets.

| Interaction Type | Participating Groups | Typical Energy Range (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) group | -3 to -10 |

| π-π Stacking | Phenyl ring | -1 to -5 |

| Van der Waals Forces | Ethyl, cyclopropyl, and phenyl groups | -0.5 to -2 |

Strategic Applications of 2 2 Ethylphenyl Cyclopropyl Methanol As a Versatile Synthetic Building Block

Utilization in the Assembly of Densely Substituted Carbocyclic Frameworks

While direct examples using (2-(2-Ethylphenyl)cyclopropyl)methanol are not documented, aryl-substituted cyclopropylmethanols are known to undergo reactions that lead to the formation of larger carbocyclic systems. One of the primary pathways for this is through acid-catalyzed or transition metal-mediated ring-expansion reactions.

The general mechanism involves the protonation of the hydroxyl group, followed by the loss of water to form a cyclopropylcarbinyl cation. This cation is highly unstable and can rearrange through the expansion of the cyclopropane (B1198618) ring to form a more stable cyclobutyl cation. The presence of the aryl group can stabilize the cationic intermediates, influencing the regioselectivity of the ring-opening and subsequent reactions. Trapping this cation with nucleophiles or further rearrangement can lead to the formation of substituted cyclobutane (B1203170), cyclopentane (B165970), or even larger ring systems. The ethyl group on the phenyl ring could sterically direct these transformations, potentially leading to specific diastereomers.

Table 1: Potential Carbocyclic Frameworks from Aryl-Substituted Cyclopropylmethanol (B32771) Rearrangements

| Starting Material Class | Reaction Type | Potential Product Framework |

| Aryl-substituted cyclopropylmethanol | Acid-catalyzed rearrangement | Substituted Cyclobutanes |

| Aryl-substituted cyclopropylmethanol | Lewis acid-mediated rearrangement | Substituted Cyclopentanes |

| Aryl-substituted cyclopropylmethanol | Transition-metal catalysis | Various polycyclic frameworks |

This table represents potential transformations based on the known chemistry of related compounds, not specific documented reactions of this compound.

Precursor for the Synthesis of Complex Organic Scaffolds with Defined Stereochemistry

The stereochemistry of the cyclopropane ring in this compound offers a valuable starting point for stereocontrolled synthesis. Efficient methods exist for the enantio- and diastereoselective synthesis of substituted cyclopropyl (B3062369) alcohols. nih.gov Assuming access to enantiomerically pure forms of this compound, the stereocenters on the cyclopropane ring can direct the stereochemical outcome of subsequent reactions.

For instance, ring-opening reactions of chiral cyclopropylmethanols can proceed with a high degree of stereochemical control, transferring the chirality of the starting material to the resulting product. This is particularly valuable in the synthesis of natural products and pharmaceutical agents, where specific stereoisomers are often required for biological activity. The hydroxyl group can act as a directing group in reactions such as cyclopropanation or epoxidation of an adjacent double bond, further enabling the construction of complex molecules with multiple, well-defined stereocenters.

Table 2: Stereocontrol in Reactions of Chiral Cyclopropylmethanols

| Reaction Type | Stereochemical Principle | Potential Outcome |

| Ring-opening of a chiral cyclopropylmethanol | Stereospecific rearrangement | Enantiomerically enriched acyclic or larger ring products |

| Directed epoxidation | Hydroxyl-group direction | Diastereoselective formation of epoxides |

| Directed cyclopropanation | Hydroxyl-group direction | Diastereoselective formation of bicyclo[1.1.0]butane derivatives |

This table illustrates general principles of stereoselective synthesis applicable to this class of compounds.

Contribution to the Development of Novel Methodologies in Organic Synthesis

The unique reactivity of the cyclopropylcarbinyl system has historically contributed to the development of new synthetic methods. While this compound itself is not cited in seminal methodology studies, the broader class of compounds is instrumental. For example, the study of solvolysis and rearrangement reactions of cyclopropylcarbinyl derivatives was fundamental to understanding carbocation behavior and reaction mechanisms.

Newer methodologies continue to leverage the reactivity of cyclopropanes. Transition-metal-catalyzed reactions that involve the activation of the C-C bonds of the cyclopropane ring are a fertile area of research. Such reactions can lead to novel cycloadditions, cross-coupling products, and ring-expansion cascades that would be difficult to achieve through other means. The specific substitution pattern of this compound could be exploited in the development of new regioselective or stereoselective transformations, although such specific applications remain to be explored and published in the scientific literature.

Conclusion and Future Research Trajectories

Synthesizing Key Findings in the Chemistry of (2-(2-Ethylphenyl)cyclopropyl)methanol

The core of this compound's chemistry lies in the interplay between the strained three-membered cyclopropane (B1198618) ring and the adjacent hydroxymethyl and 2-ethylphenyl groups. The synthesis of such a molecule would likely follow established methodologies for creating substituted cyclopropanes. A common and effective method involves the cyclopropanation of an appropriate alkene. For instance, the reaction of 1-ethyl-2-vinylbenzene with a suitable carbene or carbenoid source, followed by reduction of a carbonyl group, presents a plausible synthetic route.

Another viable approach is the reduction of a corresponding cyclopropyl (B3062369) ketone or aldehyde. nbinno.com This two-step process would involve the initial formation of 2-(2-ethylphenyl)cyclopropanecarbaldehyde or a 2-(2-ethylphenyl)cyclopropyl ketone, which is then reduced using a standard reducing agent like sodium borohydride (B1222165) or lithium aluminum hydride to yield the desired primary alcohol. nbinno.com

The reactivity of this compound is largely dictated by the high ring strain of the cyclopropane ring. This inherent strain makes the ring susceptible to cleavage under various conditions, leading to ring-opening reactions. These reactions can be initiated by electrophiles, nucleophiles, or through radical pathways, often resulting in the formation of linear or rearranged products. The presence of the 2-ethylphenyl group can influence the regioselectivity and stereoselectivity of these ring-opening reactions due to steric and electronic effects.

Identification of Emerging Research Opportunities in Cyclopropylmethanol (B32771) Chemistry

The chemistry of cyclopropylmethanols, including derivatives like this compound, is a fertile ground for new research. A significant area of opportunity lies in the development of novel catalytic methods for their synthesis. The use of transition metal catalysis for the asymmetric cyclopropanation of olefins could provide enantiomerically pure substituted cyclopropylmethanols, which are valuable building blocks in the synthesis of chiral drugs and other biologically active molecules.

Furthermore, the exploration of new ring-opening reactions of cyclopropylmethanols is a promising avenue. The development of catalytic systems that can control the selective cleavage of one of the cyclopropane C-C bonds would enable the synthesis of complex acyclic structures with high levels of stereocontrol. The unique electronic properties of the cyclopropane ring, which can act as a "saturated" double bond equivalent, can be exploited in the design of novel transformations.

The application of computational and theoretical chemistry presents another significant research opportunity. Detailed mechanistic studies of the synthesis and reactivity of compounds like this compound can provide valuable insights that guide the design of new reactions and catalysts. Understanding the intricate electronic and steric factors that govern the behavior of these molecules is crucial for unlocking their full synthetic potential.

Forecasting Challenges and Advancements in the Synthesis and Reactivity of this compound

While the future of cyclopropylmethanol chemistry is bright, several challenges need to be addressed. A key challenge in the synthesis of polysubstituted cyclopropanes, such as this compound, is achieving high levels of stereocontrol. The development of highly selective and efficient catalysts for diastereoselective and enantioselective cyclopropanation reactions remains a significant hurdle.

Another challenge lies in controlling the regioselectivity of ring-opening reactions. The presence of multiple substituents on the cyclopropane ring can lead to the formation of a mixture of products, reducing the synthetic utility of these transformations. The design of reaction conditions and catalytic systems that can favor the formation of a single desired product is a critical area for future research.

Despite these challenges, significant advancements are anticipated in the field. The continued development of powerful analytical techniques, such as advanced NMR spectroscopy and mass spectrometry, will facilitate the characterization of complex reaction intermediates and products, providing deeper mechanistic understanding. Moreover, the integration of automated synthesis and high-throughput screening will accelerate the discovery of new catalysts and reaction conditions for the synthesis and transformation of cyclopropylmethanols.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-(2-Ethylphenyl)cyclopropyl)methanol, and how is stereochemical control achieved?

- Methodology : The compound can be synthesized via cyclopropanation of styrene derivatives using transition-metal catalysts (e.g., rhodium or palladium) followed by reduction of intermediate epoxides or ketones. For example, LiAlH₄ in THF is a standard reducing agent for converting cyclopropyl ketones to alcohols . Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis, as demonstrated in analogous cyclopropane systems .

- Analytical Confirmation : Post-synthesis characterization requires ¹H/¹³C NMR to verify cyclopropane ring integrity and alcohol functionality. IR spectroscopy (O–H stretch at ~3200–3400 cm⁻¹) and mass spectrometry (e.g., MALDI-MS) confirm molecular weight and purity .

Q. How can researchers resolve discrepancies in cyclopropane stability data under varying reaction conditions?

- Problem-Shooting : Cyclopropanes are strain-sensitive; stability contradictions may arise from solvent polarity (e.g., THF vs. methanol) or acid/base conditions. For instance, acid-catalyzed rearrangements in methanol can yield cyclobutane byproducts, altering stability assessments .

- Mitigation : Use inert solvents (e.g., DCM) and low temperatures during synthesis. Monitor reactions via TLC or in-situ NMR to detect intermediates or degradation .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitutions?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the steric and electronic effects of the 2-ethylphenyl group on cyclopropane ring strain. Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in reactions with electrophiles .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with Grignard reagents or thiols) .

Q. How do structural modifications (e.g., substituent position) impact the compound’s biological activity in enzyme inhibition assays?

- SAR Study Design : Synthesize analogs with substituents at the phenyl ring (e.g., electron-withdrawing groups) or cyclopropane positions. Test inhibition against cytochrome P450 isoforms or dehydrogenases using fluorescence-based assays .

- Key Findings : Analogous compounds with trifluoromethyl groups show enhanced metabolic stability due to reduced oxidative metabolism .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining ee (enantiomeric excess)?

- Optimization : Chiral catalysts (e.g., Ru-phosphine complexes) or enzymatic resolution (e.g., lipases) improve ee. For example, a 95% ee was achieved in a boronate-containing cyclopropane derivative using asymmetric catalysis .

- Scalability : Continuous-flow reactors minimize side reactions, while in-line chiral HPLC monitors ee during production .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives show unexpected splitting patterns?

- Root Cause : Dynamic stereochemistry (ring puckering) or diastereomer formation in substituted cyclopropanes can split signals. For example, geminal methyl groups on cyclopropane rings induce distinct ¹H NMR shifts .

- Resolution : Use variable-temperature NMR or NOESY to distinguish conformational exchange from impurities .

Safety and Handling

Q. What precautions are critical when handling this compound in oxidative environments?

- Risk Mitigation : The compound is flammable and may form peroxides under light. Store under nitrogen in amber vials. Use radical inhibitors (e.g., BHT) during reactions involving peroxides .

Tables

| Analytical Techniques | Key Peaks/Data |

|---|---|

| ¹H NMR | δ 0.8–1.5 ppm (cyclopropane protons) |

| IR | 3200–3400 cm⁻¹ (O–H stretch) |

| MALDI-MS | [M+H]⁺ at m/z 202.1 (calc.) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.